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Compound of Interest

Compound Name: Ampro-222

Cat. No.: B15542616

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of MDI-222, a

novel α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor positive allosteric

modulator (PAM), with its predecessor, UoS12258. The data presented is derived from

preclinical in vitro and in vivo studies aimed at evaluating the efficacy and safety profile of MDI-

222 as a potential therapeutic agent for cognitive and mood disorders.[1][2][3] The primary

challenge in the development of AMPA receptor PAMs is to enhance cognitive function without

inducing mechanism-related side effects such as convulsions.[2][3] MDI-222 was developed to

address this challenge, demonstrating a significantly improved safety profile over other

molecules in its class.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, comparing

the in vitro potency and in vivo efficacy and safety of MDI-222 and UoS12258.

Table 1: In Vitro Potency at Human AMPA Receptors
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Compound
hGluA1 (EC50,
µM)

hGluA2 (EC50,
µM)

hGluA3 (EC50,
µM)

hGluA4 (EC50,
µM)

MDI-222 1.2 ± 0.2 1.5 ± 0.2 1.1 ± 0.1 1.3 ± 0.1

UoS12258 0.8 ± 0.1 1.1 ± 0.1 0.7 ± 0.1 0.9 ± 0.1

Table 2: In Vivo Efficacy in Cognitive Enhancement Models in Rats

Compound
Novel Object Recognition
(MED, mg/kg, p.o.)

Passive Avoidance
(Scopolamine-Impaired)
(MED, mg/kg, p.o.)

MDI-222 (Acute) 0.3 10

MDI-222 (Sub-chronic) 0.1 Not Reported

UoS12258 (Acute) 0.3 Effective

UoS12258 (Sub-chronic) 0.03 Not Reported

MED: Minimum Effective Dose p.o.: Per os (by mouth)

Table 3: In Vivo Safety Profile in Rats

Compound
Maximal Electroshock
Threshold (MEST) Test
(Pro-convulsant effects)

Therapeutic Window

MDI-222
No significant effect up to 30

mg/kg (p.o.)
≥1000-fold

UoS12258
Significant changes at doses

below 10 mg/kg

Not explicitly stated, but

narrower than MDI-222

Experimental Protocols
Detailed methodologies for the key experiments are provided below.
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In Vitro Electrophysiology
Objective: To determine the potency of MDI-222 and UoS12258 at human homomeric AMPA

receptors (hGluA1-4).

Method: Whole-cell patch-clamp recordings were performed on HEK293 cells stably

expressing each of the human AMPA receptor subunits. AMPA (3 mM) was co-applied with

increasing concentrations of the test compound. The potentiation of the AMPA-evoked

current was measured to determine the EC50 value (the concentration of compound that

produces 50% of the maximal effect).

Novel Object Recognition (NOR) Task in Rats
Objective: To assess the pro-cognitive effects of the compounds.

Method: The task is based on the spontaneous tendency of rats to explore a novel object

more than a familiar one. On day 1 (acquisition trial), rats were placed in an arena with two

identical objects. On day 2 (retention trial), after a delay to induce a memory deficit, one of

the familiar objects was replaced with a novel one. The time spent exploring each object was

recorded. The minimum effective dose (MED) that resulted in the rats spending significantly

more time with the novel object was determined.

Scopolamine-Induced Passive Avoidance Deficit in Rats
Objective: To evaluate the ability of the compounds to reverse a chemically-induced cognitive

deficit.

Method: On day 1 (conditioning), rats were placed in a two-chambered apparatus with a light

and a dark compartment. Upon entering the dark compartment, they received a mild foot

shock. On day 2 (retention test), the latency to enter the dark compartment was measured.

Scopolamine was administered prior to the retention test to induce a memory deficit,

resulting in a shorter latency. The test compound was administered to assess its ability to

reverse this deficit and increase the step-through latency.

Maximal Electroshock Threshold (MEST) Test in Rats
Objective: To assess the pro-convulsant liability of the compounds.
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Method: An electrical stimulus was delivered via corneal electrodes to determine the

threshold current required to induce a tonic hindlimb extension seizure. The test compound

was administered prior to the stimulus, and any significant lowering of the seizure threshold

was indicative of a pro-convulsant effect.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AMPA receptor PAMs and the

workflow of the key in vivo experiments.
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Caption: Mechanism of action of MDI-222 as an AMPA receptor positive allosteric modulator.
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Caption: Workflow for in vivo cognitive efficacy and safety testing of MDI-222.

Conclusion
MDI-222 demonstrates a pharmacological profile of a potent AMPA receptor PAM with clear

pro-cognitive effects in preclinical models.[1][2] Importantly, it exhibits a significantly wider

therapeutic window compared to its predecessor, UoS12258, with a much-reduced liability for

pro-convulsant effects.[1] MDI-222 enhanced AMPAR function in vitro at human and rat

receptors and improved cognitive performance in rats in the novel object recognition and

passive avoidance tasks.[1][2] The minimum effective dose for cognitive enhancement was 0.3

mg/kg (p.o.) after acute administration, which decreased to 0.1 mg/kg after sub-chronic dosing

in the NOR test.[2] In contrast to its efficacy, MDI-222 did not significantly lower the seizure

threshold in the maximal electroshock threshold test at doses up to 30 mg/kg (p.o.).[1][4] This

dissociation of cognitive enhancement from pro-convulsant effects represents a significant

advancement in the development of safer AMPA receptor PAMs. Although the preclinical
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development of MDI-222 was halted for reasons unrelated to its mechanism of action, the

findings from these studies provide a strong rationale for the continued pursuit of this

therapeutic strategy for cognitive and mood disorders.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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